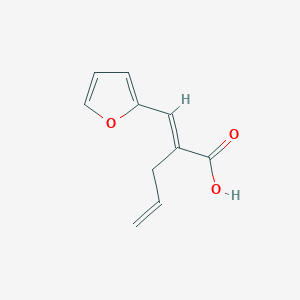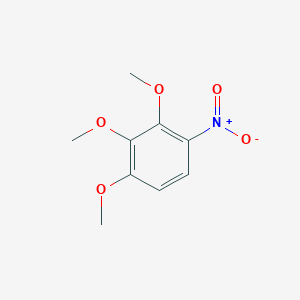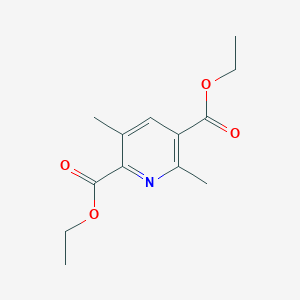![molecular formula C21H24BrN3O3S B289253 2-({[acetyl(isopropyl)amino]acetyl}amino)-N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289253.png)
2-({[acetyl(isopropyl)amino]acetyl}amino)-N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[acetyl(isopropyl)amino]acetyl}amino)-N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, commonly known as BPTI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
BPTI works by inhibiting the activity of serine proteases, which are enzymes that play a key role in various physiological processes. BPTI binds to serine proteases and blocks their activity, which in turn reduces inflammation, prevents cancer cell proliferation, and inhibits the replication of viruses.
Biochemical and Physiological Effects:
BPTI has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, inhibits the growth of cancer cells, and prevents viral replication. BPTI also has an impact on the immune system, as it modulates the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. BPTI is also stable and has a long shelf-life, which makes it ideal for use in experiments. However, BPTI has some limitations, such as its high cost and limited availability.
Direcciones Futuras
For BPTI research include the development of BPTI-based therapeutics and the identification of new serine proteases that can be targeted by the compound.
Métodos De Síntesis
BPTI is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method includes acylation, amidation, and cyclization reactions. The final product is purified using column chromatography to obtain a pure form of BPTI.
Aplicaciones Científicas De Investigación
BPTI has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BPTI has been studied as a potential treatment for rheumatoid arthritis, cancer, and HIV.
Propiedades
Fórmula molecular |
C21H24BrN3O3S |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
2-[[2-[acetyl(propan-2-yl)amino]acetyl]amino]-N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H24BrN3O3S/c1-12(2)25(13(3)26)11-18(27)24-21-19(16-5-4-6-17(16)29-21)20(28)23-15-9-7-14(22)8-10-15/h7-10,12H,4-6,11H2,1-3H3,(H,23,28)(H,24,27) |
Clave InChI |
WLEBYNFDFOIYLG-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=C(C=C3)Br)C(=O)C |
SMILES canónico |
CC(C)N(CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=C(C=C3)Br)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



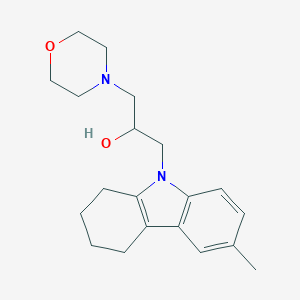
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)
![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)


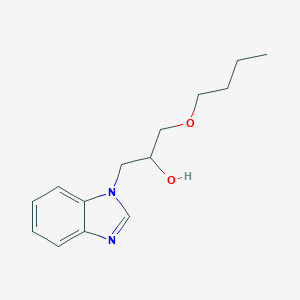
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)


